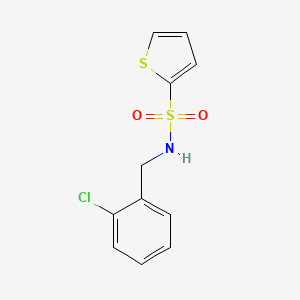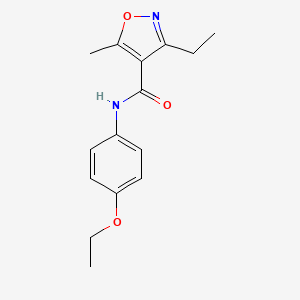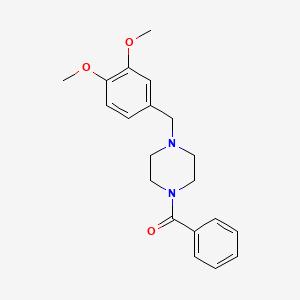![molecular formula C14H19NO2 B5873284 1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
1-[(4-ethylphenoxy)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-ethylphenoxy)acetyl]pyrrolidine is a chemical compound that belongs to the pyrrolidine family. It is a synthetic compound that has been used extensively in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-ethylphenoxy)acetyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the brain that are involved in the production of inflammatory mediators and pain signals. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-ethylphenoxy)acetyl]pyrrolidine in lab experiments is its unique properties. It has been shown to have a number of different effects, which makes it useful in a variety of different research applications. However, one of the limitations of using this compound is that it is a synthetic compound, which means that it may not be as biologically relevant as naturally occurring compounds.
Orientations Futures
There are a number of different future directions for research involving 1-[(4-ethylphenoxy)acetyl]pyrrolidine. One possible direction is to investigate its potential as a treatment for Alzheimer's disease. Another possible direction is to investigate its potential as a treatment for epilepsy. Additionally, more research is needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 1-[(4-ethylphenoxy)acetyl]pyrrolidine involves the reaction of 4-ethylphenol with acetyl chloride to form 4-ethylphenyl acetate. The resulting compound is then reacted with pyrrolidine in the presence of a catalyst to form this compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-[(4-ethylphenoxy)acetyl]pyrrolidine has been used extensively in scientific research for its unique properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-12-5-7-13(8-6-12)17-11-14(16)15-9-3-4-10-15/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLNMDCNYFXAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(benzyloxy)phenyl]-2-ethylbutanamide](/img/structure/B5873201.png)
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)



![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)



![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

